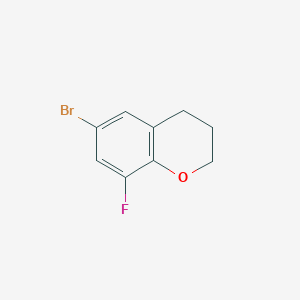

6-Bromo-8-fluorochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJPUFTTZFGJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Assessing the Metabolic Stability of 6-Bromo-8-fluorochroman in Drug Discovery

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a cornerstone of developing safe and efficacious therapeutics.[1][2] A molecule with poor metabolic stability may be cleared from the body too rapidly to exert its therapeutic effect, or it could be converted into toxic metabolites.[1] This guide provides an in-depth technical overview of the methodologies used to evaluate the metabolic stability of a novel chemical entity, using the hypothetical compound 6-Bromo-8-fluorochroman as a case study. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement these critical studies.

The Imperative of Metabolic Stability in Preclinical Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic properties.[3] Metabolic stability, which is the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's in vivo half-life, bioavailability, and overall therapeutic efficacy.[4][5] The liver is the primary site of drug metabolism, armed with a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, that can chemically alter xenobiotics.[1][5]

Early evaluation of metabolic stability allows for the selection of compounds with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures and saving significant time and resources.[6] For our subject compound, this compound, understanding its metabolic fate is crucial. The presence of halogen atoms (bromine and fluorine) can influence its metabolic profile, potentially blocking sites of metabolism or altering its interaction with metabolizing enzymes.[7]

In Vitro Models for Metabolic Stability Assessment

Two primary in vitro systems are widely used to predict in vivo metabolic clearance: liver microsomes and hepatocytes.[8][9]

-

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[10][11] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[11]

-

Hepatocytes: These are the primary cells of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters.[9][12] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall cellular metabolism.[9][13]

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. For early-stage screening and lead optimization, the microsomal stability assay is often the preferred starting point.

Liver Microsomal Stability Assay for this compound: A Detailed Protocol

This protocol describes a typical procedure for determining the metabolic stability of this compound in human liver microsomes.

Experimental Workflow

Sources

- 1. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. Video: Phase I Reactions: Reductive Reactions [jove.com]

- 5. THE HYDROXYLATION OF AROMATIC RINGS [ns1.almerja.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochrome P-450 mediated reductive dehalogenation of the perhalogenated aromatic compound hexachlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chuv.ch [chuv.ch]

- 13. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 6-Bromochroman and 6-Bromo-8-fluorochroman: Structural Nuances and Functional Implications

An In-depth Technical Guide for Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif, forming the structural core of a multitude of biologically active compounds, including vitamin E and various flavonoids. Its rigid, bicyclic structure provides a valuable template for drug design, allowing for precise three-dimensional positioning of functional groups to interact with biological targets. Within the vast chemical space of chroman derivatives, halogenated analogues are of particular interest to medicinal chemists. Halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through a combination of steric and electronic effects.

This technical guide provides a detailed comparative analysis of two closely related chroman derivatives: 6-bromochroman and 6-Bromo-8-fluorochroman. While differing by only a single fluorine atom, the introduction of this highly electronegative element at the C-8 position imparts distinct properties that have profound implications for their synthesis, characterization, and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the functional consequences of this specific structural modification.

Caption: Chemical structures of 6-Bromochroman and this compound.

PART 1: Comparative Physicochemical and Spectroscopic Profile

The fundamental difference between the two molecules is the substitution of a hydrogen atom with a fluorine atom at the C-8 position of the aromatic ring. This seemingly minor change introduces significant electronic and steric alterations that cascade into measurable differences in their properties.

Electronic and Steric Influence of Halogen Substituents

-

6-Bromochroman : The bromine atom at C-6 exerts a dual electronic effect. It is strongly electronegative, resulting in a powerful electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). For bromine, the inductive effect typically dominates, deactivating the aromatic ring towards electrophilic substitution.

-

This compound : In addition to the effects of the C-6 bromine, the C-8 fluorine atom introduces an exceptionally strong inductive effect (-I) due to its high electronegativity, the strongest of any element. Its resonance effect (+M) is negligible in comparison. This makes the aromatic ring significantly more electron-deficient than in 6-bromochroman. This modulation is a key strategy in drug design for altering pKa, improving metabolic stability by blocking potential sites of oxidation, and influencing binding interactions with target proteins.

Quantitative Physicochemical Data

The following table summarizes key computed physicochemical properties for both compounds, providing a quantitative basis for comparison.

| Property | 6-Bromochroman | This compound | Data Source |

| Molecular Formula | C₉H₉BrO | C₉H₈BrFO | PubChem[1][2] |

| Molecular Weight | 213.07 g/mol | 231.06 g/mol | PubChem[1][2] |

| XLogP3 | 3.1 | 3.2 | PubChem |

| H-Bond Donors | 0 | 0 | PubChem[1][2] |

| H-Bond Acceptors | 1 | 1 | PubChem[1][2] |

| Polar Surface Area | 9.23 Ų | 9.23 Ų | PubChem |

| Rotatable Bonds | 0 | 0 | PubChem[1][2] |

Note: Data for this compound is inferred from closely related structures like (S)-6-Bromo-8-fluorochroman-4-amine, as a direct entry for the parent chroman was not available.[2]

The introduction of fluorine slightly increases the molecular weight and the calculated lipophilicity (XLogP3), which can influence membrane permeability and plasma protein binding.

Spectroscopic Differentiation

Spectroscopic analysis is critical for confirming the identity and purity of these compounds. The presence of fluorine in this compound provides distinct spectral signatures.

-

Mass Spectrometry (MS) : Both compounds will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. The molecular ion for this compound will be 18 m/z units higher than that of 6-bromochroman, corresponding to the mass difference between fluorine and hydrogen.

-

¹H NMR Spectroscopy :

-

6-Bromochroman : The aromatic region will show two signals corresponding to the protons at C-5, C-7, and C-8.

-

This compound : The signal for the proton at C-7 will appear as a doublet of doublets due to coupling with both the adjacent C-5 proton and the C-8 fluorine atom (typically a ⁴JHF coupling). The absence of a signal for a C-8 proton is a key indicator.

-

-

¹³C NMR Spectroscopy :

-

6-Bromochroman : The spectrum will show 9 distinct carbon signals.

-

This compound : The signal for the carbon atom bonded to fluorine (C-8) will appear as a large doublet due to strong one-bond carbon-fluorine coupling (¹JCF), which is a definitive confirmation of fluorination. The adjacent carbon signals (C-7 and C-8a) will also exhibit smaller C-F couplings.

-

PART 2: Synthesis Strategies and Methodologies

The synthesis of these molecules typically begins with appropriately substituted phenols. The choice of starting material is the primary divergence in their synthetic pathways.

Caption: Comparative synthetic workflows for chroman derivatives.

Experimental Protocol: Synthesis of 6-Bromochroman

This protocol is a representative method based on standard organic chemistry transformations.

Step 1: Allylation of 4-Bromophenol

-

To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure to yield crude 4-bromo-1-(allyloxy)benzene.

Causality: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions. Acetone is an effective polar aprotic solvent for this Sₙ2 reaction.

Step 2: Claisen Rearrangement

-

Heat the crude 4-bromo-1-(allyloxy)benzene neat (without solvent) to 180-200 °C.

-

Maintain this temperature for 2-3 hours. The rearrangement is thermally induced.

-

Cool the reaction mixture. The product, 2-allyl-4-bromophenol, can be purified by column chromatography or used directly in the next step.

Causality: The Claisen rearrangement is a concerted[2][2]-sigmatropic rearrangement. High temperature is required to overcome the activation energy for this intramolecular process. The ortho-position is favored for the allyl group migration.

Step 3: Cyclization to 6-Bromochroman

-

Dissolve the 2-allyl-4-bromophenol (1.0 eq) in glacial acetic acid.

-

Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid.

-

Stir the reaction at room temperature for 12-24 hours. The reaction first proceeds via hydrobromination of the allyl double bond (Markovnikov addition), followed by an intramolecular Williamson ether synthesis to form the dihydropyran ring.

-

Pour the reaction mixture into ice water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromochroman. Purify by vacuum distillation or column chromatography.

Causality: HBr serves as both the reagent for hydrobromination and the acid catalyst for the final ring-closing etherification.

Divergent Protocol for this compound

The synthesis of this compound follows the exact same chemical logic and reaction types. The critical difference is the choice of the starting material: 4-bromo-2-fluorophenol . The fluorine atom is carried through the synthetic sequence, and its strong electron-withdrawing nature does not interfere with the allylation, rearrangement, or cyclization steps.

PART 3: Applications in Drug Discovery

The strategic placement of bromine and fluorine atoms makes these chroman scaffolds valuable for developing targeted therapeutics. The bromine at C-6 serves as a synthetic handle for further functionalization (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions) and can also form halogen bonds with protein targets.[3] The fluorine at C-8 is primarily used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and binding affinity.

-

6-Bromochroman Derivatives : The 6-bromochroman core is a precursor to a variety of compounds. For instance, related bromo-indole structures have been investigated as 5-HT2A receptor antagonists for treating neurological disorders.[4] The bromine atom can occupy a key pocket in the receptor, enhancing binding affinity. Furthermore, various brominated chromene and chromanone derivatives have been explored for their cytotoxic effects against cancer cell lines.[5][6]

-

This compound Derivatives : The addition of fluorine at C-8 is a common tactic in modern medicinal chemistry. Fluorine can block a site of potential metabolism (cytochrome P450-mediated aromatic hydroxylation), thereby increasing the compound's half-life. A series of novel 6-fluorochroman derivatives (without the C-6 bromine) were successfully developed as potent and selective 5-HT1A receptor antagonists.[7] In these series, the fluorine atom was crucial for optimizing receptor selectivity and in vivo activity. It is plausible that combining the C-6 bromine and C-8 fluorine could lead to ligands with novel pharmacology, potentially targeting serotonin receptors or other CNS proteins.

Conclusion

The distinction between 6-bromochroman and this compound is a clear illustration of the power of single-atom substitution in medicinal chemistry. While 6-bromochroman is a versatile building block, providing a foundation for further chemical elaboration, the introduction of an 8-fluoro substituent in this compound offers an advanced tool for fine-tuning molecular properties. The latter scaffold provides inherent metabolic stability and unique electronic characteristics that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles. The choice between these two scaffolds ultimately depends on the specific goals of the drug discovery program: 6-bromochroman is an excellent starting point for broad derivatization, while this compound is a more specialized platform for projects where metabolic stability and precise electronic tuning are paramount from the outset.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10856814, 6-Bromochroman. Available: [Link]

-

Pingaew, R., et al. (2015). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. ResearchGate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65721413, (S)-6-Bromo-8-fluorochroman-4-amine. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287181, 6-Bromo-2H-chromen-2-one. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4197451, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one. Available: [Link]

-

ChemSrc (2024). 6-Bromochromen-2-one Product Information. Available: [Link]

-

Zhang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-9. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21271249, 8-Bromo-6-fluoroquinoline. Available: [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available: [Link]

-

Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. Available: [Link]

-

Liu, Y., et al. (2015). Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Molecules, 20(8), 14368-81. Available: [Link]

-

Nakayama, K., et al. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(14), 2635-46. Available: [Link]

-

R Discovery. Bromo derivative research articles. Available: [Link]

Sources

- 1. 6-Bromochroman | C9H9BrO | CID 10856814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-6-Bromo-8-fluorochroman-4-amine | C9H9BrFNO | CID 65721413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 6-Bromo-8-fluorochroman

Introduction: The Strategic Value of Halogenated Chromans in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Derivatives of this heterocyclic system have been successfully developed as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][3][4] The chroman-4-one core, in particular, serves as a versatile intermediate for creating diverse molecular architectures with a wide spectrum of pharmacological activities.[3][5]

The strategic incorporation of halogen atoms, especially fluorine, has become an indispensable tool in modern drug discovery.[6] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties by enhancing metabolic stability, improving binding affinity, and modulating lipophilicity and membrane permeability.[7][8] Consequently, fluorinated building blocks are critical for accelerating drug discovery programs.[7]

This guide provides a detailed, field-proven protocol for the synthesis of 6-Bromo-8-fluorochroman, a key building block for creating novel therapeutic agents. The synthetic strategy proceeds through a robust and scalable three-step sequence, starting from the commercially available 4-bromo-2-fluorophenol. We provide not only the step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful execution and adaptation.

Overall Synthetic Strategy and Retrosynthesis

The synthesis of this compound is designed around the robust and well-established formation of a chroman-4-one intermediate, followed by its complete reduction. This approach offers high convergence and utilizes reliable, scalable chemical transformations.

Retrosynthetic Analysis: The target molecule, this compound, can be accessed via the deoxygenation of the corresponding ketone, this compound-4-one. This key intermediate is formed through an intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid precursor. This precursor, in turn, is readily prepared from 4-bromo-2-fluorophenol via a Michael addition with an acrylonitrile surrogate, followed by hydrolysis. This strategy leverages a simple, commercially available starting material and builds complexity in a controlled, stepwise manner.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the three-stage synthesis of this compound.

Protocol 1: Synthesis of 3-(4-bromo-2-fluorophenoxy)propanoic acid

This initial step involves a conjugate addition of 4-bromo-2-fluorophenol to acrylonitrile, followed by acidic hydrolysis of the resulting nitrile to the desired carboxylic acid.

Materials:

-

4-Bromo-2-fluorophenol

-

Acrylonitrile

-

Triton B (40% in methanol)

-

tert-Butanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromo-2-fluorophenol (1.0 eq) in tert-butanol, add Triton B (0.05 eq).

-

Heat the mixture to 50°C.

-

Add acrylonitrile (1.2 eq) dropwise over 30 minutes, maintaining the temperature between 50-55°C.

-

Stir the reaction mixture at 55°C for 4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting phenol.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

To the crude residue, add concentrated HCl (5.0 eq) and heat the mixture to reflux (approx. 100°C) for 6 hours.

-

Cool the reaction mixture to ambient temperature and dilute with deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization from a toluene/hexanes mixture to afford 3-(4-bromo-2-fluorophenoxy)propanoic acid as a white solid.

Scientist's Note (Mechanism & Rationale): The reaction begins with the deprotonation of the phenol by the base (Triton B) to form a phenoxide anion. This potent nucleophile then attacks the β-carbon of acrylonitrile in a Michael (1,4-conjugate) addition. The subsequent acidic hydrolysis converts the nitrile functional group into a carboxylic acid through a protonated intermediate, releasing ammonia as a byproduct.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound-4-one

This key ring-forming step utilizes a strong acid to promote the intramolecular acylation of the aromatic ring, forming the chromanone core.

Materials:

-

3-(4-bromo-2-fluorophenoxy)propanoic acid

-

Polyphosphoric Acid (PPA)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Place Polyphosphoric Acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a temperature probe. Heat the PPA to 80°C.

-

Add the 3-(4-bromo-2-fluorophenoxy)propanoic acid (1.0 eq) portion-wise to the hot PPA, ensuring the internal temperature does not exceed 95°C.

-

Stir the resulting mixture vigorously at 90°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool slightly (to ~60°C) and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

-

Once the ice has melted, extract the aqueous slurry three times with dichloromethane (DCM).

-

Combine the organic extracts and carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid, this compound-4-one[9], can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Scientist's Note (Mechanism & Rationale): PPA serves as both a solvent and a powerful dehydrating agent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). Cyclization occurs ortho to the activating ether linkage and is directed away from the deactivating halogen substituents.

Protocol 3: Ionic Hydrogenation of this compound-4-one

The final step is the complete reduction of the ketone functionality to a methylene group, yielding the target chroman. Ionic hydrogenation is a mild and efficient method for this transformation.

Materials:

-

This compound-4-one

-

Trifluoroacetic Acid (TFA)

-

Triethylsilane (TES)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound-4-one (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Slowly add Trifluoroacetic Acid (TFA) (10.0 eq) to the stirred solution.

-

Add Triethylsilane (TES) (3.0 eq) dropwise. A slight exotherm may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield pure this compound.

Scientist's Note (Mechanism & Rationale): This reduction proceeds via an ionic mechanism. The strongly acidic TFA protonates the ketone's carbonyl oxygen, making the carbon highly electrophilic. Triethylsilane then acts as a hydride source (H⁻), delivering a hydride to the activated carbonyl carbon. The resulting intermediate is an alcohol that is quickly protonated again by TFA, forming a good leaving group (water). Departure of water generates a stabilized benzylic carbocation, which is then irreversibly quenched by a second hydride transfer from another molecule of TES to yield the final methylene group.

Data Summary & Workflow Visualization

Table 1: Summary of Synthetic Protocol

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Michael Addition & Hydrolysis | Triton B, Acrylonitrile, HCl | 80-90% | >98% |

| 2 | Intramolecular Cyclization | Polyphosphoric Acid (PPA) | 75-85% | >98% |

| 3 | Ionic Hydrogenation | Triethylsilane (TES), TFA | 85-95% | >99% |

Diagram 2: Experimental Workflow

Caption: Stepwise workflow for the synthesis of this compound.

References

- BenchChem. (2025). An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development.

- Silva, V. L. M., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 61, 128605.

-

Saeedi, M., et al. (2019). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 24(3), 517. Available at: [Link]

- Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Kumar, A., & Maurya, R. A. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(7), 3168-3175.

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Available at: [Link]

-

Zhang, Y., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319. Available at: [Link]

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.

- Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Molecular and Genetic Medicine, 7(4).

-

Amoo, J., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. Available at: [Link]

-

Johnson, J. R., & Sandborn, L. T. (1926). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses, 6, 8. Available at: [Link]

-

PubChem. (2026). (S)-6-Bromo-8-fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). Notes. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Available at: [Link]

-

ResearchGate. (n.d.). The biotransformation process of 6-bromo-8-nitroflavone (9). Available at: [Link]

-

Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl-). Available at: [Link]

- BenchChem. (2025). Yield comparison of different synthetic methods for 6-Bromohexan-2-one.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. 8-Bromo-6-fluorochroman-4-one | 1092350-87-2 [sigmaaldrich.com]

Synthesis of 6-Bromo-8-fluorochroman: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview and a step-by-step protocol for the synthesis of 6-Bromo-8-fluorochroman, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative structure is designed to offer not just a procedural checklist, but a deeper understanding of the experimental choices, underpinned by established chemical principles.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of biologically active compounds, including vitamin E and various flavonoids. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the this compound derivative represents a valuable building block for the synthesis of novel therapeutic agents, where the specific placement of the halogens can influence metabolic stability, binding affinity, and cellular permeability. This document outlines a reliable and reproducible three-step synthetic route to this important intermediate.

Reaction Scheme and Mechanism

The synthesis of this compound is accomplished through a three-step sequence starting from the commercially available 2-fluorophenol. The overall transformation is depicted below:

Overall Reaction Scheme:

Step 1: Electrophilic Aromatic Bromination

The initial step involves the regioselective bromination of 2-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet also ortho-, para-directing group. The steric hindrance at the ortho position to the hydroxyl group and the strong directing effect of the hydroxyl group favor the substitution at the para position, leading to the desired 4-Bromo-2-fluorophenol.[1][2]

Step 2: Williamson Ether Synthesis

The second step is a Williamson ether synthesis, where the phenoxide of 4-Bromo-2-fluorophenol, generated in situ by a base, acts as a nucleophile and displaces a halide from a three-carbon electrophile. The use of propylene oxide provides a direct route to the secondary alcohol needed for the subsequent cyclization.

Step 3: Intramolecular Cyclization

The final step is an intramolecular cyclization of the resulting 1-(4-Bromo-2-fluorophenoxy)propan-2-ol to form the chroman ring. This can be effectively achieved via a Mitsunobu reaction. The Mitsunobu reaction allows for the dehydration and subsequent C-O bond formation under mild conditions.[3][4][5][6][7] The reaction proceeds through the activation of the secondary alcohol by a phosphonium intermediate, followed by an intramolecular SN2 attack by the phenolic oxygen.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Fluorophenol | ≥99% | Sigma-Aldrich |

| Bromine | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bisulfite | Reagent grade | Sigma-Aldrich |

| Magnesium sulfate | Anhydrous | Sigma-Aldrich |

| Sodium bicarbonate | Saturated aqueous solution | --- |

| Propylene oxide | ≥99.5% | Sigma-Aldrich |

| Potassium carbonate (K2CO3) | Anhydrous | Sigma-Aldrich |

| Acetone | Reagent grade | Sigma-Aldrich |

| Triphenylphosphine (PPh3) | 99% | Sigma-Aldrich |

| Diisopropyl azodicarboxylate (DIAD) | 94% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

| Deionized water | --- | --- |

| Round-bottom flasks | Various sizes | --- |

| Magnetic stirrer and stir bars | --- | --- |

| Ice bath | --- | --- |

| Separatory funnel | --- | --- |

| Rotary evaporator | --- | --- |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | --- |

| Column chromatography setup | Silica gel (230-400 mesh) | --- |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from a known procedure for the regioselective bromination of 2-fluorophenol.[1]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol (22.4 g, 0.2 mol) in anhydrous dichloromethane (250 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C with stirring.

-

Addition of Bromine: Slowly add bromine (31.97 g, 10.2 mL, 0.2 mol) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2 hours, then remove the ice bath and continue stirring at room temperature for an additional 1 hour.

-

Quenching: Prepare a solution of sodium bisulfite (20 g) in water (600 mL). Pour the reaction mixture slowly into the sodium bisulfite solution with vigorous stirring to quench the excess bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product: The desired 4-Bromo-2-fluorophenol is obtained as a colorless to pale yellow oil (yield: ~34.5 g, 90%). The product can be used in the next step without further purification if TLC analysis shows a single major spot.

Step 2: Synthesis of 1-(4-Bromo-2-fluorophenoxy)propan-2-ol

-

Reaction Setup: To a 250 mL round-bottom flask containing 4-Bromo-2-fluorophenol (19.1 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in acetone (150 mL), add propylene oxide (10.4 mL, 0.15 mol).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Dissolve the crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. The product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(4-Bromo-2-fluorophenoxy)propan-2-ol.

Step 3: Synthesis of this compound via Mitsunobu Cyclization

-

Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(4-Bromo-2-fluorophenoxy)propan-2-ol (e.g., 24.9 g, 0.1 mol) and triphenylphosphine (39.3 g, 0.15 mol) in anhydrous tetrahydrofuran (THF) (250 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (29.4 mL, 0.15 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentration: Remove the THF under reduced pressure.

-

Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate. Purify the crude mixture by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the this compound.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Bromination | 2-Fluorophenol, Bromine | Dichloromethane | 0 to RT | 3 |

| 2 | O-Alkylation | 4-Bromo-2-fluorophenol, Propylene oxide, K2CO3 | Acetone | Reflux | 12-16 |

| 3 | Cyclization | 1-(4-Bromo-2-fluorophenoxy)propan-2-ol, PPh3, DIAD | THF | 0 to RT | 12-24 |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Results and Discussion

The successful synthesis of this compound is expected to yield a stable, characterizable compound. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy. The overall yield for the three-step sequence is anticipated to be in the range of 50-70%, depending on the efficiency of each step and the purification losses.

The choice of the Mitsunobu reaction for the final cyclization step is advantageous due to its mild conditions and high reliability for forming C-O bonds.[3][4][5][6][7] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification. Careful column chromatography is essential for obtaining the final product in high purity.

An alternative to the Mitsunobu cyclization is an acid-catalyzed dehydration.[8][9] This would involve heating the 1-(4-Bromo-2-fluorophenoxy)propan-2-ol with a catalytic amount of a strong acid such as p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water. While potentially simpler in terms of reagent cost and byproduct removal, this method may require higher temperatures and could be less selective, potentially leading to side reactions.

Safety Precautions

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching agent (e.g., sodium bisulfite or thiosulfate solution) readily available.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Propylene oxide: A flammable, volatile, and carcinogenic liquid. Handle with extreme care in a fume hood.

-

Diisopropyl azodicarboxylate (DIAD): A shock-sensitive and potentially explosive reagent. It is also a lachrymator and should be handled with care in a fume hood.

-

Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

ResearchGate. Mild and regioselective bromination of phenols with TMSBr. [Link]

-

Uni Halle. Regioselective terminal bromination of fluorinated oligophenylenes. [Link]

-

ResearchGate. On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. [Link]

-

ResearchGate. (PDF) On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. [Link]

-

ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

-

RSC Publishing. Regioselective terminal bromination of fluorinated oligophenylenes. [Link]

-

PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one Derivatives. [Link]

-

CECRI, Karaikudi. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

ResearchGate. Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol | Request PDF. [Link]

-

PMC. (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cyclobutanones and Trisubstituted Allenes via C–C Activation. [Link]

-

Biointerface Research in Applied Chemistry. Recent Cyclofunctionalizations by Intramolecular Attack of O, N, S, and Se Nucleophiles to Haliranium and Halirenium Ions. [Link]

-

Organic Syntheses. p-BROMOPHENOL. [Link]

-

Organic Chemistry Portal. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. [Link]

-

Organic Chemistry Portal. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

ResearchGate. Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. [Link]

-

RSC Publishing. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. [Link]

-

MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

-

Beilstein Journals. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

-

PMC. Brønsted acid catalyzed mechanochemical domino multicomponent reactions by employing liquid assisted grindstone chemistry. [Link]

-

Diva-portal.org. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

-

ResearchGate. ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis.. [Link]

Sources

- 1. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) On the Mechanism of the Acid-Catalyzed [research.amanote.com]

Using 6-Bromo-8-fluorochroman as a pharmaceutical intermediate

Application Note: 6-Bromo-8-fluorochroman as a Privileged Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Value

This compound (and its oxidized precursor This compound-4-one ) represents a "privileged scaffold" in modern drug discovery. This specific substitution pattern addresses two critical challenges in medicinal chemistry: metabolic stability and divergent library generation .

While the chroman core is ubiquitous in nature (e.g., Vitamin E, flavonoids), unsubstituted chromans suffer from rapid metabolic oxidation, particularly at the C8 position (ortho to the ether oxygen) and the benzylic C4 position.

The 6-Bromo-8-fluoro Advantage:

-

Metabolic Blockade (C8-F): The fluorine atom at C8 sterically and electronically blocks the primary site of Phase I metabolic hydroxylation. Furthermore, the strong electron-withdrawing nature of fluorine lowers the HOMO energy of the aromatic ring, reducing susceptibility to oxidative attack by cytochrome P450 enzymes.

-

Synthetic Handle (C6-Br): The bromine atom at C6 is positioned para to the ether linkage, activating it for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) with high regioselectivity.

-

Versatile Headgroup (C4): The C4 position (in the chromanone form) allows for the introduction of chirality via asymmetric reduction or reductive amination, critical for targeting GPCRs (e.g., 5-HT1A) and enzymes (e.g., SIRT2).

Part 2: Chemical Profile

| Property | Data |

| Compound Name | This compound-4-one (Key Intermediate) |

| CAS Number | 1092350-87-2 |

| Molecular Formula | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |

Part 3: Synthesis Protocols (The "Make")

This protocol details the construction of the this compound core from commercially available 2-fluoro-4-bromophenol . We utilize a Polyphosphoric Acid (PPA) mediated cyclization which avoids the handling of acid chlorides and provides higher yields in a single pot for the cyclization step.

Workflow Diagram

Caption: Two-step synthesis of the chromanone core from phenolic precursors.

Detailed Protocol

Step 1: Synthesis of 3-(4-Bromo-2-fluorophenoxy)propanoic acid

-

Reagents: 2-Fluoro-4-bromophenol (1.0 eq), 3-Bromopropionic acid (1.2 eq), NaOH (2.5 eq), Water.

-

Procedure:

-

Dissolve 2-fluoro-4-bromophenol in water containing NaOH (1.0 eq).

-

Add a solution of 3-bromopropionic acid neutralized with the remaining NaOH.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Cool to room temperature and acidify with conc. HCl to pH 1.

-

Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

-

Checkpoint: Product should be a white solid. Purity >95% by HPLC is required for the next step.

-

Step 2: Cyclization to this compound-4-one

-

Reagents: Intermediate acid from Step 1, Polyphosphoric Acid (PPA).

-

Procedure:

-

Place PPA (10 g per 1 g of substrate) in a round-bottom flask and heat to 80°C to lower viscosity.

-

Add the phenoxypropanoic acid intermediate portion-wise with vigorous mechanical stirring.

-

Heat the mixture to 100°C for 2 hours. Note: Do not exceed 120°C to prevent debromination.

-

Quench: Pour the hot reaction mixture onto crushed ice/water (approx. 5x reaction volume) with stirring. The PPA complex will hydrolyze, precipitating the ketone.

-

Extract with Dichloromethane (DCM) (3x). Wash combined organics with Sat. NaHCO₃ and Brine.[1]

-

Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

-

Step 3 (Optional): Reduction to this compound

-

Critical Insight: Avoid catalytic hydrogenation (Pd/C, H₂), as this will strip the bromine and potentially the fluorine. Use Ionic Hydrogenation .

-

Reagents: Triethylsilane (Et₃SiH, 2.5 eq), Trifluoroacetic acid (TFA, Solvent/Catalyst).

-

Procedure:

-

Dissolve the chroman-4-one in TFA (0.5 M concentration).

-

Add Triethylsilane dropwise at 0°C.

-

Stir at room temperature for 16 hours.

-

Quench with ice water, extract with DCM.

-

This yields the fully saturated This compound , preserving the halogen handles.

-

Part 4: Functionalization Protocols (The "Use")

The utility of this intermediate lies in its ability to be functionalized orthogonally. The C6-Bromine is the primary handle for building molecular complexity.

Divergent Synthesis Diagram

Caption: Divergent synthetic pathways accessing distinct pharmacological classes.

Protocol A: Suzuki-Miyaura Coupling at C6

-

Objective: Attach an aryl group to the C6 position (e.g., for kinase inhibitor libraries).

-

Reagents: this compound-4-one (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine all reagents in a sealed tube or microwave vial.

-

Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Filter through Celite, dilute with EtOAc, wash with water.

-

Note: The C8-Fluorine remains intact, providing metabolic protection to the newly formed biaryl system.

-

Protocol B: Asymmetric Reductive Amination at C4

-

Objective: Synthesize (S)-6-bromo-8-fluorochroman-4-amine derivatives (common in 5-HT1A antagonists).

-

Reagents: this compound-4-one, Chiral Amine (or NH4OAc + Chiral Catalyst), NaBH(OAc)₃.

-

Procedure:

-

Mix ketone and amine (1.1 eq) in DCE (Dichloroethane) with catalytic Acetic Acid. Stir 1h to form imine.

-

Add NaBH(OAc)₃ (1.5 eq) at 0°C. Stir overnight.

-

Result: This installs the amine functionality while retaining the C6-Br for subsequent coupling, allowing for "Late-Stage Diversification."

-

Part 5: Applications & Case Studies

1. 5-HT1A Receptor Antagonists:

Researchers have utilized 6-fluorochroman derivatives to develop high-affinity ligands for serotonin receptors. The addition of the C6-Bromine allows for the attachment of long-chain aryl piperazines, a pharmacophore essential for 5-HT1A binding. The C8-Fluorine prevents rapid clearance, extending the half-life (

2. SIRT2 Inhibitors:

Substituted chroman-4-ones are potent inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. The 6,8-disubstitution pattern (Br, F) fills the hydrophobic pocket of the SIRT2 active site more effectively than the unsubstituted analog, improving potency (

References

-

Chromanone Synthesis:Friedel-Crafts cycliz

-

Source: (General method adapted for halogenated phenols).

-

-

Metabolic Stability of Fluorine:The role of fluorine in medicinal chemistry.

-

Ionic Hydrogenation (Silane Reduction):Selective reduction of ketones in the presence of halides.

-

Source:.

-

-

5-HT1A Ligands:Synthesis and pharmacological characterization of novel 6-fluorochroman deriv

-

SIRT2 Inhibition:Structure-Activity Relationship of Chroman-4-one Deriv

Sources

Application Notes & Protocols: Selective Grignard Reagent Formation and Utility of 6-Bromo-8-fluorochroman in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-8-fluorochroman in Grignard reactions. This document outlines the underlying chemical principles, provides detailed, field-proven protocols for the formation of the Grignard reagent and its subsequent reactions, and discusses its application as a versatile intermediate in the synthesis of complex molecules.

Introduction: The Strategic Value of the Chroman Scaffold

The chroman (3,4-dihydro-2H-chromene) framework is a privileged heterocyclic motif found in a wide array of natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including antioxidant, anticancer, and neuroprotective properties.[1] In drug discovery, the ability to selectively functionalize such scaffolds is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.

This compound emerges as a particularly valuable starting material. The presence of two distinct halogen atoms at specific positions offers a handle for chemoselective functionalization. This guide focuses on the selective formation of a Grignard reagent at the more reactive C-Br bond, preserving the C-F bond for potential downstream modifications. This approach enables the introduction of diverse carbon-based substituents at the 6-position, paving the way for the synthesis of novel chroman-based therapeutic agents.

Core Principle: Chemoselectivity in Grignard Reagent Formation

The success of using di-halogenated substrates in Grignard reactions hinges on the differential reactivity of the carbon-halogen (C-X) bonds. The formation of a Grignard reagent proceeds via an oxidative insertion of magnesium metal into the C-X bond.[2] The feasibility of this insertion is inversely related to the bond dissociation energy of the C-X bond.

The established order of reactivity for organic halides is: R-I > R-Br > R-Cl >> R-F .[2][3]

The Carbon-Bromine (C-Br) bond is significantly weaker and more polarizable than the Carbon-Fluorine (C-F) bond. Consequently, under standard Grignard formation conditions, the magnesium metal will selectively insert into the C-Br bond of this compound, leaving the robust C-F bond untouched.[4] This inherent chemoselectivity is the cornerstone of the synthetic strategy detailed below.

Caption: Selective formation of the Grignard reagent from this compound.

Protocol 1: Preparation of (8-Fluoro-chroman-6-yl)magnesium bromide

This protocol details the formation of the Grignard reagent. The paramount consideration is the rigorous exclusion of atmospheric moisture and protic solvents, as Grignard reagents are potent bases that react readily with water.[5][6][7]

3.1 Materials and Equipment

-

All glassware (round-bottom flask, reflux condenser, dropping funnel) must be oven-dried (>120 °C) overnight and assembled hot under a dry nitrogen or argon atmosphere.

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) is required. THF is often preferred for aryl bromides as it is a more effective coordinating solvent.[2]

-

Magnesium turnings.

-

Iodine crystal or 1,2-dibromoethane for activation.

-

This compound.

3.2 Experimental Workflow

Caption: Workflow for the preparation of the chroman-based Grignard reagent.

3.3 Step-by-Step Procedure

-

Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under a nitrogen atmosphere), add magnesium turnings (1.2 eq).

-

Activation: Add a single small crystal of iodine.[2][8] The iodine helps to etch the passivating magnesium oxide layer from the surface of the turnings. The disappearance of the brown iodine color is an indicator of activation.

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.5 M concentration). Add ~10% of this solution to the stirring magnesium suspension.

-

Observation: The reaction mixture should become slightly cloudy and warm, and the solvent may begin to gently reflux, indicating the initiation of the reaction.[9] If the reaction does not start, gentle warming with a heat gun may be required.

-

Addition: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown suspension is the Grignard reagent, which should be used directly in the subsequent reaction.

Application Protocol 2: Synthesis of a Tertiary Alcohol via Reaction with a Ketone

A primary application of Grignard reagents is the nucleophilic addition to carbonyl compounds to form alcohols.[10][11] This protocol outlines the synthesis of a tertiary alcohol by reacting the prepared (8-Fluoro-chroman-6-yl)magnesium bromide with a ketone (e.g., benzophenone).

4.1 Reagent Summary

| Reagent | MW ( g/mol ) | Molar Eq. | Notes |

| (8-Fluoro-chroman-6-yl)magnesium bromide | (Varies) | 1.0 | Prepared in situ from this compound |

| Benzophenone | 182.22 | 1.0 | Should be anhydrous |

| Anhydrous THF | 72.11 | - | Solvent |

| Saturated aq. NH₄Cl | - | - | For quenching |

| Diethyl Ether | 74.12 | - | For extraction |

4.2 Step-by-Step Procedure

-

Setup: Prepare a solution of benzophenone (1.0 eq) in anhydrous THF in a separate dry flask under a nitrogen atmosphere.

-

Addition: Cool the freshly prepared Grignard reagent from Protocol 1 to 0 °C using an ice bath. Slowly add the benzophenone solution to the Grignard reagent via cannula or dropping funnel. The addition is exothermic. Maintain the temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.

-

Quenching: Cool the reaction mixture again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer with water, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.

Application Protocol 3: Synthesis of 8-Fluoro-chroman-6-carboxylic acid

Carboxylation of a Grignard reagent by reacting it with carbon dioxide is a fundamental method for preparing carboxylic acids.[7][9]

5.1 Step-by-Step Procedure

-

CO₂ Source: Place a sufficient amount of dry ice (solid CO₂) in a flask and allow it to sublime, passing the gas through a drying tube (filled with CaCl₂) into the reaction flask, or by adding crushed dry ice directly to the Grignard solution.

-

Addition: Cool the freshly prepared Grignard reagent from Protocol 1 to -78 °C (dry ice/acetone bath). While stirring vigorously, add crushed, dry solid CO₂ in small portions, or bubble dry CO₂ gas through the solution. A thick precipitate will form.

-

Reaction: Allow the mixture to slowly warm to room temperature after the CO₂ addition is complete.

-

Acidification: Quench the reaction by adding aqueous HCl (e.g., 3 M) until the solution is acidic (pH ~2), which protonates the carboxylate salt and dissolves the magnesium salts.[9]

-

Workup: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The product can be purified by recrystallization or column chromatography.

Broader Applications in Drug Discovery & SAR Studies

The (8-Fluoro-chroman-6-yl)magnesium bromide reagent is a powerful intermediate for building molecular complexity. Its utility extends far beyond the examples provided:

-

Cross-Coupling Reactions: While the Grignard reagent can be used in some cross-coupling reactions, it is more common to first transmetalate to a zinc or boron species for use in Negishi or Suzuki couplings, respectively. This allows for the formation of C-C bonds with various sp²- and sp-hybridized partners.

-

Synthesis of Analog Libraries: This reagent is ideal for the rapid synthesis of libraries of compounds for SAR studies. By reacting it with a diverse set of electrophiles (aldehydes, ketones, esters, nitriles, epoxides), chemists can systematically probe the chemical space around the 6-position of the chroman core.[10]

-

Target-Oriented Synthesis: The chroman scaffold is present in molecules targeting a range of biological systems, including 5-HT1A receptors and phosphoinositide 3-kinases (PI3K).[12][13] This Grignard reagent provides a direct route to synthesize novel analogs of such compounds, potentially leading to new therapeutic candidates.

By mastering the selective formation and reaction of this versatile Grignard reagent, researchers can significantly accelerate their drug discovery and development programs.

References

- Grignard Reaction. (n.d.). Dept. of Chemistry, University of Minnesota.

- Gududuru, V., et al. (2005). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. PubMed.

- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.

- The Grignard Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Boston, Department of Chemistry.

- Experiment 13: Grignard Reaction. (n.d.). University of California, Irvine, Department of Chemistry.

- Wang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed.

- Multiple Authors. (2021). Why isn't fluorine used in a Grignard reagent? Quora.

- Grignard Reaction. (n.d.). California State University, Long Beach, Department of Chemistry.

- Grignard Reagent | Reactions | Prepar

- Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.

- Multiple Authors. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.

- Kumar, A., et al. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmaceutical Technology.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. adichemistry.com [adichemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.wisc.edu [chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. quora.com [quora.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields for 6-Bromo-8-fluorochroman synthesis

Welcome to the technical support center for the synthesis of 6-Bromo-8-fluorochroman. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions to common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and purity.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a three-step process starting from 2-fluoro-6-methoxyphenol. The general pathway involves the formation of an 8-fluoro-chroman-4-one intermediate, followed by regioselective bromination, and concluding with a reduction of the ketone.

Technical Support Center: Optimizing Recrystallization Solvents for 6-Bromo-8-fluorochroman

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and optimizing recrystallization solvents for 6-Bromo-8-fluorochroman. It addresses common challenges and offers structured troubleshooting advice based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions regarding solvent selection for the purification of this compound.

Q1: What is the most critical first step when selecting a recrystallization solvent for this compound?

The most critical first step is to perform small-scale solubility tests with a range of solvents covering different polarities.[1][2] The ideal single solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at room or ice-bath temperatures.[1][2] This differential solubility is the fundamental principle that enables purification through recrystallization.[3]

Q2: How does the molecular structure of this compound influence solvent choice?

The structure of this compound—a halogenated heterocyclic compound—suggests it is moderately polar.[4] The presence of the ether oxygen and the electronegative fluorine and bromine atoms increases polarity compared to a simple hydrocarbon.[5] Therefore, solvents of intermediate polarity, such as ethanol, isopropanol, ethyl acetate, or tetrahydrofuran (THF), are logical starting points for screening. The principle of "like dissolves like" is a useful guide.[6]

Q3: Should I use a single solvent or a two-solvent (mixed) system?

A single-solvent system is generally preferred for its simplicity.[7] However, if no single solvent provides the desired solubility profile, a two-solvent system is an excellent alternative.[1][6] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble.[8] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[8]

Q4: What are some recommended starting solvents for screening with this compound?

Based on its structure, a good initial screening panel would include:

-

Alcohols: Isopropanol, Ethanol

-

Esters: Ethyl acetate

-

Ethers: Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene

-

Alkanes: Heptane or Hexane (primarily as anti-solvents)

-

Ketones: Acetone

Testing these will provide a clear picture of the compound's solubility across the polarity spectrum.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization of this compound.

Problem Area: Dissolution & Solubility

Q5: My compound will not dissolve, even in a boiling solvent. What should I do?

This indicates the solvent is too non-polar or has an incompatible structure.

-

Solution 1: Switch to a More Polar Solvent. If you are using a non-polar solvent like hexane or toluene, switch to a more polar option like ethyl acetate or isopropanol.

-

Solution 2: Use a Solvent Pair. If you are committed to a particular solvent system, you may be using too much of the "poor" solvent. Try dissolving the compound in a minimum amount of a "good" hot solvent first, then proceed with the recrystallization.[8]

Q6: My compound is highly soluble in the solvent, even at room temperature. Is this solvent unusable for single-solvent recrystallization?

Yes, for a single-solvent recrystallization, this solvent is unsuitable as you will get poor recovery (low yield).[9]

-

Solution: Use it as the "Good" Solvent in a Two-Solvent System. This solvent is an ideal candidate for a mixed-solvent recrystallization. Dissolve your compound in a minimal amount of this hot solvent, and then slowly add a miscible "poor" solvent (an anti-solvent like water or hexane) until the solution becomes cloudy (the saturation point). Reheat gently until the solution is clear again, then allow it to cool slowly.[8]

Problem Area: Crystal Formation

Q7: My compound separated as a liquid ("oiled out") instead of forming solid crystals. Why did this happen and how can I fix it?

"Oiling out" occurs when the supersaturated solution's temperature is above the melting point of the compound.[10][11] Impurities can also lower the compound's melting point, contributing to this issue.[10][12][13] The resulting oil often traps impurities, defeating the purpose of recrystallization.[10][14]

-

Solution 1: Add More Solvent. The most common fix is to reheat the solution to redissolve the oil, add more of the "good" solvent (10-20% more volume), and cool again, more slowly.[10][11] This lowers the saturation temperature.

-

Solution 2: Lower the Cooling Temperature. Ensure the solution cools very slowly. You can achieve this by leaving the flask on a cooling hotplate or insulating it with paper towels.[11] Rapid cooling increases the likelihood of oiling out.[10]

-

Solution 3: Change Solvents. Select a solvent with a lower boiling point. The goal is to have the solution become saturated at a temperature below the compound's melting point.

Q8: The solution has cooled completely, but no crystals have formed. What can I do to induce crystallization?

This is a common issue caused by supersaturation, where nucleation sites are needed for crystal growth to begin.[11]

-

Solution 1: Scratch the Flask. Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[9][15] The microscopic scratches on the glass provide nucleation sites for crystals to start growing.

-

Solution 2: Add a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the solution.[15] This provides a perfect template for further crystal growth.

-

Solution 3: Re-concentrate the Solution. You may have used too much solvent.[11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

-

Solution 4: Cool to a Lower Temperature. If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease solubility.[15]

Problem Area: Purity & Yield

Q9: My final product seems pure, but the recovery (yield) is very low. How can I improve this?

Low yield is most often caused by using too much solvent or by premature crystallization during a hot filtration step.[10]

-

Solution 1: Minimize Solvent Volume. Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[7][9] Using excess solvent will leave a significant portion of your product dissolved in the mother liquor after cooling.

-

Solution 2: Check the Mother Liquor. After filtering your crystals, cool the remaining filtrate in an ice bath to see if a second crop of crystals forms. These may be less pure but can be combined with the main crop if they meet purity standards, or re-purified separately.

-

Solution 3: Prevent Premature Crystallization. When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Use a small amount of extra hot solvent to wash the filter paper to recover any product that crystallized on it.[10]

Q10: My recrystallized product is colored, even though the pure compound should be colorless. How do I remove colored impurities?

Highly polar, colored impurities can often be removed with activated charcoal.

-

Solution: Use Activated Charcoal. After dissolving the crude compound in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the boiling solution.[3] The charcoal adsorbs the colored impurities. Swirl and heat for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[3] Be cautious, as adding charcoal to a boiling solution can cause it to froth over.[16]

Part 3: Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of crude this compound into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise, starting with ~0.5 mL.

-

Agitate the tubes at room temperature and record the solubility.

-

For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath towards the solvent's boiling point. Record if the compound dissolves.

-

Allow any tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.

-

Observe the quantity and quality of the crystals that form. The ideal solvent will show poor solubility at low temperatures and complete solubility at high temperatures.

Data Presentation: Properties of Potential Solvents

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Safety Notes |

| n-Heptane | 98 | 0.1 | 1.9 | Flammable |

| Toluene | 111 | 2.4 | 2.4 | Flammable, Toxic |

| Diethyl Ether | 35 | 2.8 | 4.3 | Extremely Flammable, Peroxide former |

| Tetrahydrofuran (THF) | 66 | 4.0 | 7.5 | Flammable, Peroxide former |

| Ethyl Acetate | 77 | 4.4 | 6.0 | Flammable, Irritant |

| Acetone | 56 | 5.1 | 20.7 | Highly Flammable |

| 2-Propanol (IPA) | 82 | 3.9 | 18.3 | Flammable |

| Ethanol | 78 | 4.3 | 24.6 | Flammable |

| Methanol | 65 | 5.1 | 32.6 | Flammable, Toxic |

| Water | 100 | 10.2 | 80.1 | Non-toxic |

Data compiled from various sources. Polarity Index is a relative measure. Dielectric constant provides a quantitative measure of polarity.[17][18][19]

Part 4: Visualization & Workflows

Diagram 1: Solvent Selection Workflow